molecular formula C12H15N3O2 B153468 tert-butyl 6-amino-1H-indazole-1-carboxylate CAS No. 219503-81-8

tert-butyl 6-amino-1H-indazole-1-carboxylate

Cat. No. B153468
M. Wt: 233.27 g/mol
InChI Key: ZUBZKAXFZUIBQY-UHFFFAOYSA-N
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Description

Tert-butyl 6-amino-1H-indazole-1-carboxylate is a derivative of 1H-indazole, which is a significant intermediate in the synthesis of various biologically active compounds. The tert-butyl group is a common protecting group used in organic synthesis, particularly for carboxylic acids and amines.

Synthesis Analysis

The synthesis of tert-butyl indazole derivatives typically involves substitution reactions. For example, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate was obtained through two substitution reactions and characterized by spectroscopic methods and X-ray diffraction . Similarly, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized through amination, using cost-effective reagents . These methods highlight the versatility and adaptability of tert-butyl indazole derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of tert-butyl indazole derivatives can be confirmed through various spectroscopic techniques such as FTIR, NMR, and MS, as well as X-ray diffraction. Density functional theory (DFT) calculations are often used to compare the optimized molecular structure with the experimental data, providing insights into the stability and conformation of the molecule .

Chemical Reactions Analysis

Tert-butyl indazole derivatives can undergo further chemical transformations. For instance, tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate was synthesized from di-tert-butyl dicarbonate and 2-aminobenzimidazole, demonstrating the reactivity of the tert-butyl group in facilitating the formation of guanidines and other nitrogen-containing heterocycles . The reactivity of these compounds is further exemplified by their ability to form Schiff bases when coupled with aromatic aldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl indazole derivatives can be explored through crystallographic studies and thermal analyses. For example, tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate crystallizes in an orthorhombic lattice and exhibits specific intermolecular interactions that stabilize its crystal structure . The thermal stability of these compounds can be assessed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) . Additionally, the molecular electrostatic potential and frontier molecular orbitals studied through DFT provide valuable information on the chemical reactivity and interaction potential of these molecules .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Tert-butyl 6-amino-1H-indazole-1-carboxylate plays a role in the synthesis of various heterocyclic compounds. For instance, Chen et al. (2019) developed an efficient method for synthesizing indazolo[5,4-b][1,6]naphthyridine and indazolo[6,7-b][1,6]naphthyridine derivatives, leveraging tert-butyl 2,4-dioxopiperidine-1-carboxylate and nitro-1H-indazole derivatives (Chen, Liu, Wei, Wang, Chu, & Chen, 2019).

Scalable N-1-difluoromethylation Process

Hong et al. (2020) described a mild and scalable procedure for the N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate, demonstrating its applicability in synthesizing various indazole, benzotriazole, imidazole, indole, and pyrazole derivatives (Hong, Hou, Zhao, Li, Pawluczyk, Wang, Kempson, Khandelwal, Smith, Glunz, & Mathur, 2020).

Crystal Structure and DFT Study

Ye et al. (2021) conducted a detailed study on tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, an intermediate of 1H-indazole derivatives. They provided insights into its crystal structure and physicochemical properties through spectroscopy, X-ray diffraction, and density functional theory (DFT) analysis (Ye, Chen, Wu, Chen, Yang, Liao, & Zhou, 2021).

Catalytic Synthesis of Fused Heterocycles

Li et al. (2013) explored the use of tert-butyl 2,4-dioxopiperidine-1-carboxylate in catalytic synthesis, leading to the formation of fused tetracyclic heterocycles containing [1,6]naphthyridine derivatives (Li, Mu, Li, Liu, & Wang, 2013).

Development of Novel Synthetic Methods

Zhang et al. (2022) demonstrated the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, an important intermediate in the synthesis of targeted PROTAC molecules, highlighting novel synthetic methods and conditions (Zhang, Huang, Cao, Gong, Gan, & Mao, 2022).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

tert-butyl 6-aminoindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10-6-9(13)5-4-8(10)7-14-15/h4-7H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBZKAXFZUIBQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10475907
Record name 1-BOC-6-AMINO-INDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 6-amino-1H-indazole-1-carboxylate

CAS RN

219503-81-8
Record name 1-BOC-6-AMINO-INDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of 1-Boc-6-nitroindazole (2.5 g, 9.5 mmol) in ethyl acetate (75 mL) under nitrogen was added 10% Pd/C (500 mg). The mixture was placed under vacuum and the atmosphere was replaced with hydrogen (1 atm). After stirring for 12 h, the hydrogen balloon was removed and diatomaceous earth was added. The mixture was then filtered over a pad of diatomaceous earth and the solvent was removed by rotary evaporation to give 2.17 g (98%) of light pink solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PT Tran, VH Hoang, SA Thorat, SE Kim, J Ann… - Bioorganic & medicinal …, 2013 - Elsevier
In an effort to design inhibitors of human glutaminyl cyclase (QC), we have synthesized a library of N-aryl N-(5-methyl-1H-imidazol-1-yl)propyl thioureas and investigated the …
Number of citations: 39 www.sciencedirect.com
R Kanada, Y Kagoshima, T Suzuki… - Journal of Medicinal …, 2022 - ACS Publications
Histone acetylation is a post-translational modification of histones that is catalyzed by histone acetyltransferases (HATs) and plays an essential role in cellular processes. The HAT …
Number of citations: 3 pubs.acs.org

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